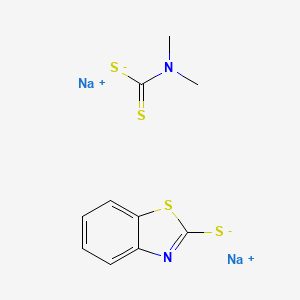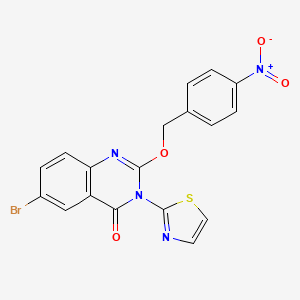
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- is a complex organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinazolinone Core: This can be achieved by cyclization of anthranilic acid derivatives with formamide or its equivalents.
Attachment of the Nitrophenyl Group: This step involves the nucleophilic substitution reaction where the nitrophenyl group is introduced using appropriate nitrophenyl halides.
Introduction of the Thiazolyl Group: The thiazolyl group can be attached through a condensation reaction with thiazole derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
Oxidation Products: Quinazolinone derivatives with higher oxidation states.
Reduction Products: Amino-substituted quinazolinone derivatives.
Substitution Products: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4(3H)-Quinazolinone, 6-chloro-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)-: Similar structure but with a chlorine atom instead of bromine.
4(3H)-Quinazolinone, 6-bromo-2-((4-aminophenyl)methoxy)-3-(2-thiazolyl)-: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the bromine atom and the nitrophenyl group in 4(3H)-Quinazolinone, 6-bromo-2-((4-nitrophenyl)methoxy)-3-(2-thiazolyl)- imparts unique chemical properties, such as increased reactivity and potential biological activity. These features distinguish it from other similar compounds and make it a valuable subject of study in various scientific fields.
Properties
CAS No. |
85178-74-1 |
|---|---|
Molecular Formula |
C18H11BrN4O4S |
Molecular Weight |
459.3 g/mol |
IUPAC Name |
6-bromo-2-[(4-nitrophenyl)methoxy]-3-(1,3-thiazol-2-yl)quinazolin-4-one |
InChI |
InChI=1S/C18H11BrN4O4S/c19-12-3-6-15-14(9-12)16(24)22(18-20-7-8-28-18)17(21-15)27-10-11-1-4-13(5-2-11)23(25)26/h1-9H,10H2 |
InChI Key |
FXXDFTSPSPZGMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1COC2=NC3=C(C=C(C=C3)Br)C(=O)N2C4=NC=CS4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


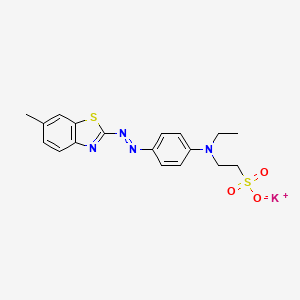

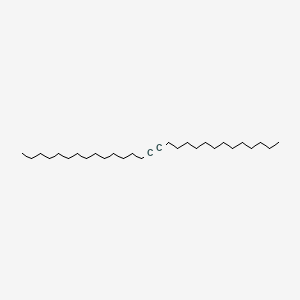
![4-Amino-1-[3,4-dihydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13772118.png)
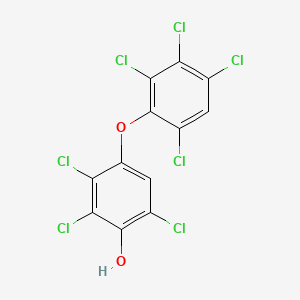
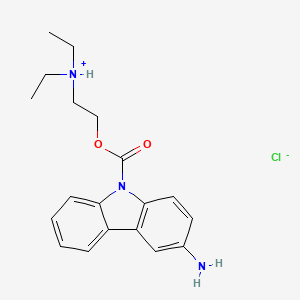
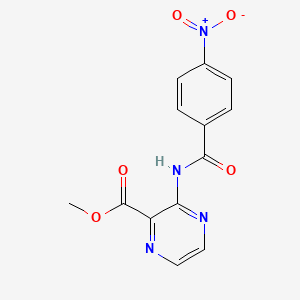
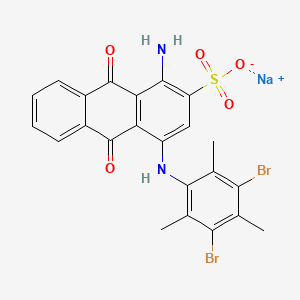
![(3R,6S,10R,13S)-3,4,5,6,10,11,12,13,16,16,17,17-dodecachlorohexacyclo[6.6.1.13,6.110,13.02,7.09,14]heptadeca-4,11-diene](/img/structure/B13772161.png)
![2,8-Diazaspiro[4.5]decan-1-one, 2-[[4-(methylsulfonyl)phenyl]methyl]-](/img/structure/B13772163.png)
![Bis[2-(2-hydroxyphenyl)-pyridine]beryllium](/img/structure/B13772164.png)
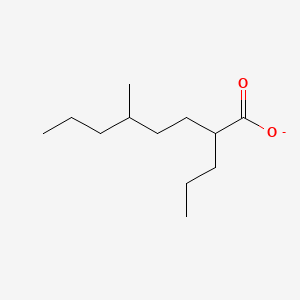
![3-Amino-3-[2-(4-chlorophenyl)pyrimidin-5-yl]propanoic acid](/img/structure/B13772187.png)
